molecular formula C12H26Cl2N2 B15363696 (1-Cyclohexylpiperidin-4-yl)methyl amine dihydrochloride

(1-Cyclohexylpiperidin-4-yl)methyl amine dihydrochloride

Cat. No.: B15363696
M. Wt: 269.25 g/mol
InChI Key: DDFVBYFGMBNLBK-UHFFFAOYSA-N
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Description

(1-Cyclohexylpiperidin-4-yl)methyl amine dihydrochloride: is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.34 g/mol . It is a derivative of piperidine, a six-membered ring containing nitrogen, and cyclohexane, a six-membered ring without heteroatoms. This compound is often used in research settings for its potential biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine and cyclohexylmethyl chloride are common starting materials.

  • Reaction Steps: The synthesis typically involves the reaction of piperidine with cyclohexylmethyl chloride under controlled conditions to form the intermediate cyclohexylpiperidin-4-yl methyl chloride.

  • Final Steps: The intermediate is then treated with ammonia to introduce the amine group, followed by acidification to form the dihydrochloride salt.

Industrial Production Methods:

  • Batch Production: Industrial production often involves batch processes where raw materials are added in specific quantities and reaction conditions are closely monitored to ensure product consistency.

  • Purification: The final product is purified through crystallization or other methods to achieve the desired purity level.

Chemical Reactions Analysis

(1-Cyclohexylpiperidin-4-yl)methyl amine dihydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce any functional groups present.

  • Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted piperidines or cyclohexanes.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Cyclohexylpiperidin-4-yl)methyl amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

(1-Cyclohexylpiperidin-4-yl)methyl amine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Piperidine Derivatives: Similar compounds include other piperidine derivatives, which may have different substituents or functional groups.

  • Cyclohexane Derivatives: Compounds derived from cyclohexane with different amine groups or other modifications.

This compound in various fields.

Properties

Molecular Formula

C12H26Cl2N2

Molecular Weight

269.25 g/mol

IUPAC Name

1-cyclohexyl-N-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C12H24N2.2ClH/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12;;/h11-13H,2-10H2,1H3;2*1H

InChI Key

DDFVBYFGMBNLBK-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2CCCCC2.Cl.Cl

Origin of Product

United States

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